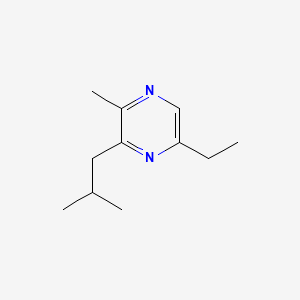
3',4',7-Tri-O-benzylquercetin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’,4’,7-Tri-O-benzylquercetin is a derivative of quercetin, a flavonoid commonly found in various fruits and vegetables. This compound is characterized by the presence of three benzyl groups attached to the hydroxyl groups at positions 3, 4’, and 7 of the quercetin molecule. The molecular formula of 3’,4’,7-Tri-O-benzylquercetin is C36H28O7, and it has a molecular weight of 572.6 g/mol . This compound is typically a yellow solid and is used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’,7-Tri-O-benzylquercetin involves the selective protection of the hydroxyl groups on the quercetin molecule. One common method is the tribenzylation of rutin, a glycoside of quercetin. The reaction is carried out using potassium carbonate and benzyl bromide in dimethylformamide (DMF) as the solvent . The reaction conditions typically involve heating the mixture to facilitate the formation of the benzyl ether bonds.
Industrial Production Methods
Industrial production of 3’,4’,7-Tri-O-benzylquercetin follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
3’,4’,7-Tri-O-benzylquercetin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the benzyl groups, reverting the compound back to quercetin.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing benzyl groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Quercetin and partially deprotected intermediates.
Substitution: Various substituted quercetin derivatives depending on the reagents used.
科学的研究の応用
3’,4’,7-Tri-O-benzylquercetin has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other flavonoid derivatives.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular diseases.
Industry: Used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
作用機序
The mechanism of action of 3’,4’,7-Tri-O-benzylquercetin involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through its antioxidant activity, scavenging free radicals and reducing oxidative stress. It also modulates signaling pathways involved in inflammation and cell proliferation, making it a potential therapeutic agent for various diseases .
類似化合物との比較
Similar Compounds
Quercetin: The parent compound, known for its antioxidant and anti-inflammatory properties.
Isoquercetin: A glucoside form of quercetin with enhanced bioavailability and antiviral activity.
Quercetin-3-gallate: A derivative with significant antiviral activity against influenza viruses.
Uniqueness
3’,4’,7-Tri-O-benzylquercetin is unique due to the presence of benzyl groups, which enhance its lipophilicity and potentially improve its bioavailability. This modification also allows for selective reactions at specific hydroxyl groups, making it a valuable intermediate in the synthesis of other flavonoid derivatives.
特性
CAS番号 |
183067-65-4 |
|---|---|
分子式 |
C36H28O7 |
分子量 |
572.613 |
IUPAC名 |
2-[3,4-bis(phenylmethoxy)phenyl]-3,5-dihydroxy-7-phenylmethoxychromen-4-one |
InChI |
InChI=1S/C36H28O7/c37-29-19-28(40-21-24-10-4-1-5-11-24)20-32-33(29)34(38)35(39)36(43-32)27-16-17-30(41-22-25-12-6-2-7-13-25)31(18-27)42-23-26-14-8-3-9-15-26/h1-20,37,39H,21-23H2 |
InChIキー |
ZFZRONKLESWFBX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=C(C(=O)C4=C(C=C(C=C4O3)OCC5=CC=CC=C5)O)O)OCC6=CC=CC=C6 |
同義語 |
2-[3,4-Bis(phenylmethoxy)phenyl]-3,5-dihydroxy-7-(phenylmethoxy)-4H-1-benzopyran-4-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,8-Dimethylimidazo[1,2-b]pyridazine-3-carbonyl chloride](/img/structure/B571352.png)
![4-Methylhexahydrocyclopenta[b]pyrrole-1(2H)-carbaldehyde](/img/structure/B571354.png)
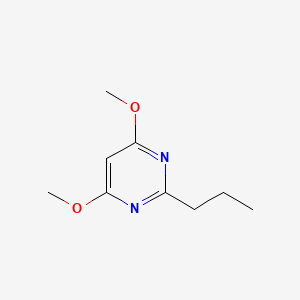
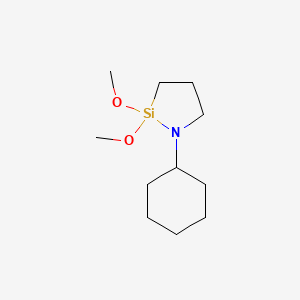
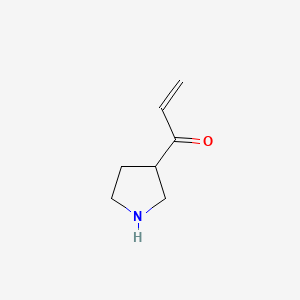
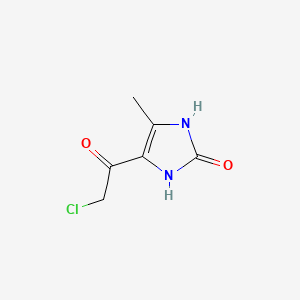
![Furo[2,3-g][1,3]benzoxazole](/img/structure/B571363.png)
![4-Hydroxy-6-(methoxymethyl)-2,3-dimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione](/img/structure/B571365.png)
![2-[6-Anilino-5-cyano-2-[2-[2-[4-fluoro-6-(3-isopropoxypropylamino)-1,3,5-triazin-2-yloxy]ethoxy]ethylamino]-4-methyl-3-pyridylazo]-4,6-dichlorobenzothiazole](/img/structure/B571366.png)
